molecular formula C10H10N2O2 B2589733 3,5-dimethyl-1H-quinazoline-2,4-dione CAS No. 1824414-34-7

3,5-dimethyl-1H-quinazoline-2,4-dione

Cat. No. B2589733
CAS RN: 1824414-34-7
M. Wt: 190.202
InChI Key: HKYMJGYLOBHVQU-UHFFFAOYSA-N
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Description

Quinazoline-2,4-diones are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are known to have a broad spectrum of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .


Synthesis Analysis

Quinazoline-2,4-diones can be synthesized under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .


Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .


Chemical Reactions Analysis

The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds 3d, 3e, 3g, and 3h displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .


Physical And Chemical Properties Analysis

The physical properties of quinazoline-2,4-diones include a melting point of 241.8-242.9 °C . The 1H-NMR (400 MHz, DMSO-d6) and 13C-NMR (100 MHz, DMSO-d6) spectra of the compound are also provided .

Scientific Research Applications

Biological and Preclinical Importance

Quinazoline derivatives have been extensively investigated for their biological activities. Notably, N-sulfonylamino azinones, a class that includes 3,5-dimethyl-1H-quinazoline-2,4-dione derivatives, are recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A particular focus has been on their role as competitive AMPA receptor antagonists, showing promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

CO2 Conversion into Value-Added Chemicals

The conversion of CO2 into valuable chemicals has been a critical area of research in combating climate change. Quinazoline-2,4(1H,3H)-diones have been synthesized from o-aminobenzonitriles using ionic liquid-based catalysts, showcasing an innovative approach to utilizing CO2 as a feedstock. This process exemplifies the potential of quinazoline derivatives in contributing to sustainable chemistry and carbon capture utilization strategies (Zhang et al., 2023).

Anticancer Research

Quinazoline derivatives are well-documented for their anticancer properties, with extensive research supporting their effectiveness against various cancer types. They have been identified as inhibitors of EGFR, among other therapeutic protein targets, offering a broad spectrum of activity against cancer cells. The development of novel quinazoline compounds remains a promising field in oncology (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Optoelectronic Applications

Beyond their biomedical applications, quinazoline derivatives have also been explored for use in optoelectronics. Research into luminescent small molecules and chelate compounds incorporating quinazoline or pyrimidine rings has highlighted their potential in photo- and electroluminescence, contributing to the development of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Further explorations of this class of quinazoline-2,4-diones in peripheral tissue diseases are underway . The results showed that both tracers have low brain uptake, preventing their potential for neuroimaging application .

properties

IUPAC Name

3,5-dimethyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(13)12(2)10(14)11-7/h3-5H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYMJGYLOBHVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1H-quinazoline-2,4-dione

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